molecular formula C16H14BrNO4 B3472391 methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

Cat. No.: B3472391
M. Wt: 364.19 g/mol
InChI Key: SQMTZOBAGIEDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate is an organic compound that features a benzoate ester functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenoxy and acetylamino groups in its structure suggests that it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-bromophenoxyacetic acid is then acylated with acetic anhydride to form 4-bromophenoxyacetyl chloride.

    Amidation: The 4-bromophenoxyacetyl chloride is reacted with 3-aminobenzoic acid to form the desired amide.

    Esterification: Finally, the amide is esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the acetylamino group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: Hydrolysis of the ester yields 3-{[(4-bromophenoxy)acetyl]amino}benzoic acid, while hydrolysis of the amide yields 4-bromophenoxyacetic acid and 3-aminobenzoic acid.

    Oxidation and Reduction: Products will depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromophenoxy group could facilitate binding to hydrophobic pockets in proteins, while the acetylamino group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenoxy)benzoate
  • Methyl 3-[(4-bromophenoxy)methyl]benzoate
  • Methyl 4-(4-methylphenoxy)benzoate

Uniqueness

Methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate is unique due to the presence of both the bromophenoxy and acetylamino groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for further study.

Properties

IUPAC Name

methyl 3-[[2-(4-bromophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)11-3-2-4-13(9-11)18-15(19)10-22-14-7-5-12(17)6-8-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMTZOBAGIEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.